Cas no 101080-26-6 (Methyl 2-amino-5-bromo-3-chlorobenzoate)
Methyl 2-amino-5-bromo-3-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-5-bromo-3-chlorobenzoate
- 101080-26-6
- CS-0347204
- MFCD11899643
- 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester
- BEA08026
- SCHEMBL24792656
- EN300-3025270
- AKOS002677401
- F88631
-
- MDL: MFCD11899643
- Inchi: 1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
- InChI Key: NCNUYVGCMZFUFO-UHFFFAOYSA-N
- SMILES: C1(=CC(Br)=CC(Cl)=C1N)C(OC)=O
Computed Properties
- Exact Mass: 262.93487g/mol
- Monoisotopic Mass: 262.93487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 52.3Ų
Methyl 2-amino-5-bromo-3-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3025270-0.05g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 0.05g |
$551.0 | 2025-03-19 | |
| Enamine | EN300-3025270-0.1g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 0.1g |
$578.0 | 2025-03-19 | |
| Enamine | EN300-3025270-0.25g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 0.25g |
$604.0 | 2025-03-19 | |
| Enamine | EN300-3025270-0.5g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 0.5g |
$630.0 | 2025-03-19 | |
| Enamine | EN300-3025270-1.0g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 1.0g |
$656.0 | 2025-03-19 | |
| Enamine | EN300-3025270-2.5g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 2.5g |
$1287.0 | 2025-03-19 | |
| Enamine | EN300-3025270-5.0g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 5.0g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-3025270-10.0g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 95.0% | 10.0g |
$2823.0 | 2025-03-19 | |
| Enamine | EN300-3025270-1g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 1g |
$656.0 | 2023-09-06 | ||
| Enamine | EN300-3025270-5g |
methyl 2-amino-5-bromo-3-chlorobenzoate |
101080-26-6 | 5g |
$1903.0 | 2023-09-06 |
Methyl 2-amino-5-bromo-3-chlorobenzoate Suppliers
Methyl 2-amino-5-bromo-3-chlorobenzoate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Methyl 2-amino-5-bromo-3-chlorobenzoate
Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6): A Comprehensive Overview
Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various biologically active molecules. Its molecular structure, incorporating both amino and halogen substituents, makes it a versatile intermediate in the development of novel therapeutic agents.
The significance of Methyl 2-amino-5-bromo-3-chlorobenzoate lies in its applications across multiple domains, including medicinal chemistry, agrochemicals, and material science. The presence of both bromine and chlorine atoms provides a rich framework for further functionalization, enabling chemists to design complex molecules with tailored properties. This flexibility has made it a valuable building block in the synthesis of inhibitors, ligands, and other pharmacologically relevant compounds.
In recent years, there has been a surge in research focusing on the development of small-molecule drugs that target specific biological pathways. Methyl 2-amino-5-bromo-3-chlorobenzoate has emerged as a key intermediate in this endeavor, particularly in the synthesis of kinase inhibitors and antimicrobial agents. The compound's ability to undergo various chemical transformations allows for the creation of derivatives with enhanced binding affinity and selectivity. This has been particularly useful in the design of molecules that interact with enzymes such as kinases, which are often implicated in diseases like cancer and inflammation.
The structural motifs present in Methyl 2-amino-5-bromo-3-chlorobenzoate are also of interest in the context of material science. Researchers have explored its potential as a precursor for advanced materials, including liquid crystals and organic semiconductors. The halogenated aromatic ring system contributes to unique electronic properties, making it suitable for applications in optoelectronic devices. These findings highlight the compound's broad utility beyond traditional pharmaceutical applications.
Advances in synthetic methodologies have further enhanced the accessibility and utility of Methyl 2-amino-5-bromo-3-chlorobenzoate. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient derivatization of this compound, opening new avenues for drug discovery. The ability to introduce diverse functional groups with high precision has been instrumental in creating libraries of novel compounds for high-throughput screening. This approach has accelerated the identification of lead candidates for further development.
The role of computational chemistry in optimizing synthetic routes for Methyl 2-amino-5-bromo-3-chlorobenzoate cannot be overstated. Molecular modeling studies have provided insights into reaction mechanisms and predicted properties of derivatives, guiding experimental efforts with greater efficiency. These computational tools have also been used to assess the potential toxicity and pharmacokinetic profiles of synthesized compounds, ensuring that only promising candidates proceed to further stages.
In conclusion, Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features and reactivity make it an indispensable tool for researchers across various disciplines. As our understanding of biological systems continues to evolve, the demand for innovative intermediates like this one is expected to grow. The ongoing research into its applications underscores its importance as a versatile building block for future breakthroughs.
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